molecular formula C10H7NO3 B3288068 6-Hydroxyisoquinoline-3-carboxylic acid CAS No. 850305-96-3

6-Hydroxyisoquinoline-3-carboxylic acid

Cat. No.: B3288068
CAS No.: 850305-96-3
M. Wt: 189.17 g/mol
InChI Key: KZUURYLFQIOITC-UHFFFAOYSA-N
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Description

6-Hydroxyisoquinoline-3-carboxylic acid is a compound that incorporates a carboxyl functional group, CO2H . The name carboxyl comes from the fact that a carbonyl and a hydroxyl group are attached to the same carbon . The carbon and oxygen in the carbonyl are both sp2 hybridized which give a carbonyl group a basic trigonal shape .


Synthesis Analysis

The synthesis of carboxylic acids can involve various methods. One approach involves the hydrolysis of nitriles and carboxylation of organometallic intermediates . Both methods begin with an organic halogen compound and the carboxyl group eventually replaces the halogen .


Molecular Structure Analysis

The molecular structure of carboxylic acids, including this compound, is characterized by a carboxyl functional group, CO2H . The carbon and oxygen in the carbonyl are both sp2 hybridized, giving the carbonyl group a basic trigonal shape .


Chemical Reactions Analysis

Carboxylic acids can undergo a variety of reactions. They can be reduced by treatment with LiAlH4 . Other reactions include those with molecular hydrogen as the reducing agent .


Physical and Chemical Properties Analysis

Carboxylic acids, including this compound, are known for their specific physical and chemical properties. They incorporate a carboxyl functional group, CO2H . The carbon and oxygen in the carbonyl are both sp2 hybridized, giving the carbonyl group a basic trigonal shape .

Scientific Research Applications

Enantioselective Synthesis

6-Hydroxyisoquinoline-3-carboxylic acid and its derivatives are significant in the synthesis of modulators of nuclear receptors, such as liver X receptor. For example, enantiomeric 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, useful in such syntheses, has been produced via enzymatic methods with high enantiopurity, demonstrating its potential in producing biologically active compounds (Forró et al., 2016).

Mimicking Tyrosine in Opioid Peptides

The compound has been proposed as a rigid mimic of tyrosine in the conformation of opioid ligand-receptor complexes. This characteristic is significant in the field of pain management and drug development, particularly for opioid peptides (Sperlinga et al., 2005).

Chemical Synthesis Challenges

The coupling of amino acids to this compound is challenging due to the conformational constraints of the molecule. Studies have focused on overcoming these difficulties in peptide synthesis, indicating its importance in developing new pharmaceutical compounds (Bozsó et al., 2000).

Antitumor Applications

A novel isoquinoline derivative comprising two isoquinoline-3-carboxylic acids showed promising anti-tumor activity in vivo. This suggests its potential use in the development of new cancer therapeutics (Gao et al., 2015).

Chemoenzymatic Synthesis

The compound plays a role in the biosynthesis of structurally complex isoquinoline alkaloids and other natural products, demonstrating its significance in pharmaceutical ingredient production (Benz & Wohlgemuth, 2007).

Role in Photolabile Protecting Groups

This compound derivatives have been studied for their potential as photolabile protecting groups. This application is crucial in biological messenger delivery systems, indicating the compound's relevance in biochemical research (Fedoryak & Dore, 2002).

Properties

IUPAC Name

6-hydroxyisoquinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-8-2-1-6-5-11-9(10(13)14)4-7(6)3-8/h1-5,12H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZUURYLFQIOITC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=C(C=C2C=C1O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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